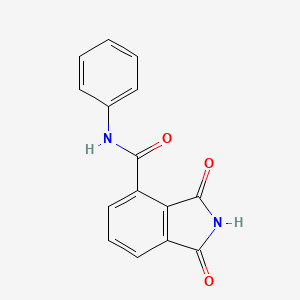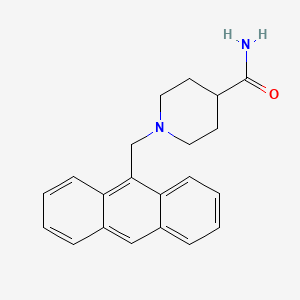
N-(5-chloro-2-pyridinyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"N-(5-chloro-2-pyridinyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide" is a compound of significant interest in medicinal chemistry due to its structural uniqueness and potential biological activity. Although direct studies on this specific compound are limited, research on structurally related compounds provides insights into its potential applications and characteristics.
Synthesis Analysis
The synthesis of compounds similar to "N-(5-chloro-2-pyridinyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide" involves complex reactions, including nucleophilic aromatic substitution and coupling reactions. For example, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides involves reactions with different amines starting from 4-chloropyridine-2-carboxylic acid methyl ester, which is obtained from 2-pyridine-carboxylic acid through chlorination and esterification processes (Pan Qing-cai, 2011).
Molecular Structure Analysis
The molecular structure of compounds like "N-(5-chloro-2-pyridinyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide" has been studied using various techniques, including X-ray diffraction and computational methods. These studies reveal the importance of specific substituents and structural motifs in determining the overall geometry and electronic distribution within the molecule. An example includes the synthesis and structural elucidation of solvated carboxamides, providing insights into the planar and non-planar arrangements of such molecules (Surajit Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of "N-(5-chloro-2-pyridinyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide" and its analogs involves interactions with various biological targets and the formation of complexes with metals. Research on similar compounds has demonstrated diverse chemical behaviors, including the ability to undergo cyclopalladation reactions, highlighting their potential as ligands in coordination chemistry (Y. Nojima et al., 1996).
Scientific Research Applications
1. Cyclopalladation and Reactivity
- Cyclopalladation reactions are significant for understanding the reactivity and applications of certain compounds. For example, the study by Nojima, Nonoyama, and Nakajima (1996) explored the cyclopalladation of N-(p-thiotoluoyl)pyrrolidine and -piperidine, highlighting the importance of the steric bulk of thioamide-N substituents in cyclopalladation-reactivity (Nojima, Nonoyama, & Nakajima, 1996).
2. Molecular Interaction Studies
- Research by Shim et al. (2002) on molecular interaction of related compounds with cannabinoid receptors can provide insights into the interaction mechanisms and potential therapeutic applications of similar compounds (Shim et al., 2002).
3. Antagonist Characteristics
- Forster et al. (1995) studied the pharmacological profile of WAY-100635, a compound structurally related to N-(5-chloro-2-pyridinyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, providing insights into the antagonist properties of similar compounds (Forster et al., 1995).
4. Synthesis and Evaluation of Heterocyclic Carboxamides
- Norman et al. (1996) investigated the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, which can be relevant for understanding the therapeutic applications of related compounds (Norman et al., 1996).
5. Structure-Activity Relationships
- Studies like those conducted by Lan et al. (1999) on the structure-activity relationships of pyrazole derivatives, including cannabinoid receptor antagonists, can be useful for deducing the activity profiles of structurally related compounds (Lan et al., 1999).
6. Pharmacological Characterization
- Grimwood et al. (2011) characterized PF-04455242, a novel κ-opioid receptor antagonist, which can be relevant for understanding the pharmacological characteristics of similar compounds (Grimwood et al., 2011).
7. Thionation Reactions
- Bergman et al. (2011) conducted a study on thionation reactions using a P4S10-pyridine complex, which can be pertinent to understanding the chemical transformations involving similar compounds (Bergman et al., 2011).
8. Synthesis of Biologically Active Derivatives
- Khalid et al. (2013) synthesized and evaluated biologically active O-substituted derivatives of a related compound, which can offer insights into the biological activity of similar molecules (Khalid et al., 2013).
9. Alzheimer’s Disease Drug Candidates
- Rehman et al. (2018) synthesized new heterocyclic derivatives as potential drug candidates for Alzheimer’s disease, which can be relevant for understanding the therapeutic potential of structurally similar compounds (Rehman et al., 2018).
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S2/c16-11-4-5-14(17-9-11)18-15(20)13-8-12(10-23-13)24(21,22)19-6-2-1-3-7-19/h4-5,8-10H,1-3,6-7H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGPBMNOFBGBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)
![2-(2-methoxyethyl)-9-(pyridin-3-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565828.png)

![N-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5565839.png)


![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5565852.png)
![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzothiazole](/img/structure/B5565859.png)
![4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5565867.png)
![5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B5565876.png)
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5565903.png)
![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)